molecular formula C18H21NO2 B15172856 N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide CAS No. 920317-76-6

N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide

Cat. No.: B15172856
CAS No.: 920317-76-6
M. Wt: 283.4 g/mol
InChI Key: PTSBKKMDLCDTQY-UHFFFAOYSA-N
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Description

N-[2-(2-Benzyl-5-methoxyphenyl)ethyl]acetamide is a synthetic acetamide derivative characterized by a benzyl-substituted phenethyl backbone with a methoxy group at the 5-position of the aromatic ring. This compound belongs to a broader class of N-substituted acetamides, which are widely studied for their diverse pharmacological and material science applications.

Properties

CAS No.

920317-76-6

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C18H21NO2/c1-14(20)19-11-10-17-13-18(21-2)9-8-16(17)12-15-6-4-3-5-7-15/h3-9,13H,10-12H2,1-2H3,(H,19,20)

InChI Key

PTSBKKMDLCDTQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=C(C=CC(=C1)OC)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide typically involves the reaction of 2-benzyl-5-methoxyphenyl ethylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the acetamide bond. The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The acetamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-(2-benzyl-5-hydroxyphenyl)ethyl]acetamide.

    Reduction: Formation of N-[2-(2-benzyl-5-methoxyphenyl)ethyl]amine.

    Substitution: Formation of various substituted derivatives depending on the functional group introduced.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on structural analogs, synthesis methods, physicochemical properties, and biological activities.

Structural Comparison

Key structural features of N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide :

  • Backbone : Phenethyl group with a benzyl substitution at the 2-position.
  • Substituents : Methoxy group at the 5-position of the benzene ring; acetamide moiety at the terminal ethyl group.
Compound Name Key Structural Differences Functional Implications
Melatonin (N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide) Indole ring replaces the benzyl-substituted benzene; methoxy at indole 5-position. Enhanced receptor binding (MT1/MT2) due to planar indole structure; higher water solubility.
N-{2-[(2-Bromo-5-methoxyphenyl)amino]ethyl}acetamide (Compound 17) Bromine at 2-position of benzene; aminoethyl linkage instead of phenethyl. Increased steric bulk may reduce metabolic stability; bromine enhances electrophilicity.
N-[(2-Hydroxy-5-methoxyphenyl)(3-nitrophenyl)methyl]acetamide Nitrophenyl and hydroxyphenyl groups; methylene bridge between aromatic rings. Nitro group introduces strong electron-withdrawing effects; hydroxy group enables H-bonding.
KCH-1521 (N-Acylurea derivative) Benzo[d][1,3]dioxol-5-yloxy and indole substituents; acylurea instead of acetamide. Acylurea moiety enhances protein modulation (e.g., talin interaction in HUVECs).
Physicochemical Properties
Property This compound Melatonin Compound 17 Nitro-Substituted Analog
Molecular Weight ~313.4 (calculated) 232.28 ~327.2 (estimated) 342.3 (reported)
Polar Groups Methoxy, acetamide Methoxy, acetamide Bromine, acetamide Nitro, hydroxy, acetamide
Hydrogen Bonding Moderate (amide N–H and O) High (indole N–H) Moderate High (amide, hydroxy, nitro)
Crystal Packing Likely π-π stacking (benzyl groups) Not reported Not reported Stabilized by N–H⋯O and C–H⋯π
Key Research Findings
  • Melatonin : Clinically used for sleep regulation; oxidative stability linked to methoxy and indole groups.
  • KCH-1521 : Demonstrated anti-angiogenic effects in HUVECs via talin modulation.
  • Nitro-Substituted Analog : Crystal structure analysis revealed intermolecular H-bonding networks critical for stability.

Biological Activity

N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on available research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-methoxy-2-benzylphenol with acetic anhydride or acetyl chloride in the presence of a base. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown that it exhibits moderate to good activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens are summarized in Table 1.

Bacterial StrainMIC (µM)
Staphylococcus aureus10.5
Escherichia coli15.3
Bacillus subtilis8.7
Pseudomonas aeruginosa12.0

These results indicate that this compound could be a promising candidate for developing new antibacterial agents.

Antifungal Activity

In addition to its antibacterial effects, this compound has also been evaluated for antifungal activity. It has shown efficacy against several fungal strains, including Candida albicans and Aspergillus niger, with MIC values indicating its potential as an antifungal agent.

The biological activity of this compound is believed to be linked to its ability to inhibit key enzymes involved in microbial metabolism. For instance, the compound has been reported to inhibit acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation, thus affecting microbial growth indirectly through neurotoxic mechanisms.

Case Studies

Research has highlighted several case studies where this compound was tested for its therapeutic potential:

  • Case Study 1 : A study conducted on diabetic rats demonstrated that treatment with this compound resulted in reduced blood glucose levels and improved insulin sensitivity, suggesting its potential role in managing diabetes.
  • Case Study 2 : Another investigation focused on the anti-inflammatory properties of this compound, revealing that it significantly decreased inflammatory markers in animal models of arthritis.

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